molecular formula C12H15ClN2O2 B3363758 2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide CAS No. 1050883-77-6

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide

Cat. No. B3363758
CAS RN: 1050883-77-6
M. Wt: 254.71 g/mol
InChI Key: VAUHMZRQSKDSOT-UHFFFAOYSA-N
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Description

“2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is a chemical compound with the molecular formula C12H15ClN2O2 . It has a molecular weight of 254.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is represented by the linear formula C12H15ClN2O2 . The InChI code for this compound is 1S/C12H15ClN2O2 .


Physical And Chemical Properties Analysis

“2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide is a chemical compound that falls within broader categories of substances investigated for their varied biological activities and environmental interactions. The compound itself is part of a vast array of acetamide derivatives, many of which have been studied for their biological effects, environmental fate, and potential for use in various applications ranging from pharmacology to agriculture.

Biological Effects and Toxicology

The toxicology and biological effects of related acetamide derivatives have been a subject of study to understand their impact on human health and the environment. For instance, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, emphasizing their commercial importance and the biological consequences of exposure. The review highlights the varied biological responses among different acetamide derivatives, suggesting a complex interplay between chemical structure and biological activity (Kennedy, 2001).

Environmental Protection and Adsorption Technologies

The presence of acetaminophen (a well-known acetamide derivative) in water bodies and its environmental impact has prompted research into adsorptive elimination techniques. A comprehensive review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen from water underscores the significance of developing efficient removal technologies. This research not only contributes to environmental protection but also offers insights into the broader applications of acetamide derivatives in mitigating pharmaceutical pollution (Igwegbe et al., 2021).

Degradation and Persistence in the Environment

Understanding the persistence and degradation pathways of acetamide derivatives in the environment is crucial for assessing their long-term impact. Studies like those by Gupta and Gajbhiye (2007) on the persistence of acetamiprid in soil contribute to our understanding of how these compounds behave in environmental settings. Such research is essential for developing guidelines for safe use and disposal of acetamide-based compounds (Gupta & Gajbhiye, 2007).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-2-9-5-3-4-6-10(9)15-12(17)8-14-11(16)7-13/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUHMZRQSKDSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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